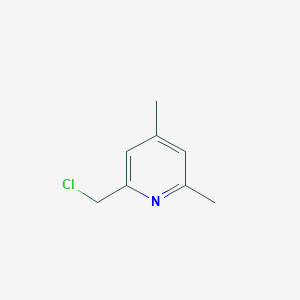

2-(Chloromethyl)-4,6-dimethylpyridine

Descripción

BenchChem offers high-quality 2-(Chloromethyl)-4,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(chloromethyl)-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEFLSRYAXMVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Chloromethyl)-4,6-dimethylpyridine chemical structure and properties

An In-depth Technical Guide to 2-(Chloromethyl)-4,6-dimethylpyridine: Structure, Properties, and Applications

Introduction

2-(Chloromethyl)-4,6-dimethylpyridine is a halogenated heterocyclic compound featuring a pyridine core, a structure of significant interest in medicinal chemistry and materials science. As a functionalized pyridine derivative, it serves as a versatile synthetic building block, primarily due to the reactive chloromethyl group at the 2-position. This group acts as a potent electrophile, enabling the facile introduction of the 4,6-dimethylpyridin-2-ylmethyl moiety into a wide array of molecular scaffolds through nucleophilic substitution reactions.

This guide provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing the chemical structure, physicochemical properties, synthesis, reactivity, and applications of 2-(Chloromethyl)-4,6-dimethylpyridine. It further outlines key safety protocols and provides detailed experimental methodologies to facilitate its practical application in the laboratory.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.

-

IUPAC Name : 2-(Chloromethyl)-4,6-dimethylpyridine

-

Molecular Formula : C₈H₁₀ClN

-

CAS Number : The hydrochloride salt is commonly referenced under CAS Number 221904-15-0.[1]

-

Molecular Weight : 155.62 g/mol (for the free base); 192.08 g/mol (for the hydrochloride salt).[1]

The molecule consists of a central pyridine ring substituted at positions 2, 4, and 6. A chloromethyl (-CH₂Cl) group is located at the 2-position, and two methyl (-CH₃) groups are at the 4- and 6-positions.

Structural Representations:

-

SMILES : CC1=CC(=NC(=C1)CCl)C

-

InChI : InChI=1S/C8H10ClN/c1-6-4-7(2)10-8(5-9)3-6/h3-4H,5H2,1-2H3

-

InChIKey : FVPCRVLWEGDDOH-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of 2-(Chloromethyl)-4,6-dimethylpyridine and its hydrochloride salt is presented below. This data is critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Appearance | Solid | [2] |

| Molecular Weight | 155.62 g/mol (Free Base) / 192.08 g/mol (HCl Salt) | [1] |

| Melting Point | Data for the free base is not readily available. | |

| Boiling Point | Data not readily available; likely decomposes at high temperatures. | |

| Solubility | Slightly soluble in water. Soluble in organic solvents like Dichloromethane, Chloroform. | [3] |

| Purity (Typical) | >98% | [3] |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-(chloromethyl)pyridines is typically achieved through the chlorination of the corresponding methyl-substituted precursor. For 2-(Chloromethyl)-4,6-dimethylpyridine, the most direct route involves the free-radical chlorination of 2,4,6-trimethylpyridine (collidine).

This reaction proceeds via a free-radical chain mechanism, which can be initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN).[4] The selectivity for monochlorination at the 2-methyl group over the 4-methyl group is influenced by steric factors and the relative stability of the resulting radical intermediate. However, this method can produce a mixture of mono-, di-, and trichlorinated products, as well as ring-chlorinated isomers, necessitating careful control of reaction conditions and purification.[4]

An alternative, though more lengthy, pathway involves the initial oxidation of the 2-methyl group to a carboxylic acid, followed by reduction to an alcohol (2-hydroxymethyl-4,6-dimethylpyridine), and subsequent conversion to the chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).[5] This multi-step approach offers greater control and avoids the formation of polychlorinated byproducts. A similar, well-documented procedure is the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride from its corresponding alcohol precursor.[6]

Caption: General nucleophilic substitution reaction of 2-(Chloromethyl)-4,6-dimethylpyridine.

Applications in Research and Drug Development

Substituted pyridines are privileged structures in medicinal chemistry, appearing in numerous approved drugs. [7]The incorporation of the trifluoromethyl group, for instance, is a key strategy in modern drug design. [8]Similarly, building blocks like 2-(Chloromethyl)-4,6-dimethylpyridine are crucial for synthesizing novel compounds for biological screening.

-

Pharmaceutical Intermediates : Its primary application is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). [3]The ability to connect the pyridine moiety to other functional groups is essential for building complex drug candidates. For example, the related compound 2-chloromethyl-4-methoxy-3,5-dimethylpyridine is a critical intermediate in the synthesis of the proton pump inhibitor Omeprazole. [9][10]* Agrochemical Synthesis : Pyridine-based compounds are also prevalent in agrochemicals. This building block can be used to develop new herbicides, pesticides, and fungicides. [3]* Ligand Development : The pyridine nitrogen and the functional handle provided by the chloromethyl group make it a candidate for the synthesis of novel ligands for coordination chemistry and catalysis.

Safety and Handling

2-(Chloromethyl)-4,6-dimethylpyridine and its salts are reactive chemicals that must be handled with appropriate care. It is classified as a corrosive and irritant. [11]

-

Hazard Identification :

-

Causes skin irritation and potentially severe eye damage. [12] * May cause respiratory irritation. [12] * Harmful if swallowed. [12]* Personal Protective Equipment (PPE) :

-

Wear protective gloves, chemical safety goggles, and a lab coat. * Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

-

Storage :

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents. [3][11] * Keep the container tightly closed. Storage under an inert atmosphere is recommended to prevent degradation. [13]* Spill and Disposal :

-

In case of a spill, avoid generating dust. [14] * Collect the spilled material using dry cleanup procedures and place it in a sealed container for disposal.

-

Dispose of contents/container to an authorized hazardous waste collection point in accordance with local regulations.

-

Experimental Protocols

The following protocols are generalized methodologies based on established chemical principles for analogous compounds. Researchers should adapt these procedures based on specific laboratory conditions and the nature of the substrates used.

Protocol 1: Synthesis of 2-(Chloromethyl)-4,6-dimethylpyridine Hydrochloride via Chlorination of (4,6-Dimethylpyridin-2-yl)methanol

This protocol is adapted from the synthesis of similar chloromethylpyridine hydrochlorides. [6][15] Rationale : This method provides a controlled conversion of the hydroxymethyl group to the chloromethyl group using thionyl chloride, a common and effective chlorinating agent. The reaction is performed in a non-nucleophilic solvent (dichloromethane) to prevent side reactions. The hydrochloride salt of the product typically precipitates or is isolated after solvent removal.

Materials :

-

(4,6-Dimethylpyridin-2-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Hexanes or Diethyl Ether (for washing)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser with drying tube

Procedure :

-

Setup : In a fume hood, dissolve (4,6-Dimethylpyridin-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Thionyl Chloride : Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes. The reaction is exothermic and releases HCl and SO₂ gas.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Workup : Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Isolation : The resulting solid residue is the crude hydrochloride salt. Triturate the solid with hexanes or diethyl ether to remove non-polar impurities.

-

Purification : Collect the solid product by vacuum filtration, wash it with a small amount of cold hexanes or ether, and dry it under vacuum to yield 2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride.

Protocol 2: General Procedure for Nucleophilic Substitution

Rationale : This protocol demonstrates the utility of 2-(Chloromethyl)-4,6-dimethylpyridine as an electrophile. A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) is used to neutralize the HCl formed during the reaction (if starting from the free base) or to deprotonate the nucleophile.

Materials :

-

2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride (1.0 eq)

-

Nucleophile (e.g., benzylamine, thiophenol) (1.1 eq)

-

Anhydrous base (e.g., K₂CO₃, Et₃N) (2.2 eq)

-

Anhydrous solvent (e.g., Acetonitrile, DMF)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure :

-

Setup : To a solution of the nucleophile (1.1 eq) in the chosen anhydrous solvent, add the anhydrous base (2.2 eq).

-

Addition of Electrophile : Add 2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride (1.0 eq) portion-wise to the stirred suspension at room temperature.

-

Reaction : Heat the reaction mixture (e.g., to 50-80 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Workup : After cooling to room temperature, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

-

Purification : Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product using column chromatography on silica gel.

Conclusion

2-(Chloromethyl)-4,6-dimethylpyridine is a valuable and reactive chemical intermediate with significant potential in synthetic organic chemistry. Its utility is primarily derived from the electrophilic chloromethyl group, which allows for its incorporation into more complex molecular architectures. While its direct applications in commercial products are as a precursor, its role as a building block in the discovery and development of new pharmaceuticals and agrochemicals is critical. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in a research and development setting.

References

- Apollo Scientific. (2023, July 6).

- PubChem. 2-Chloro-4-(chloromethyl)pyridine.

- PubChem. 2-Chloro-4,6-dimethylpyridine.

- PubChem. 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine.

- Google Patents. (CN101648907A) Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

- ChemicalBook. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.

- Sigma-Aldrich. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 98.

- Tokyo Chemical Industry. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride.

- Guidechem. 2-(CHLOROMETHYL)-6-METHYLPYRIDINE.

- ChemicalBook. (2026, January 13). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

- BLD Pharm. 2-(Chloromethyl)pyridine hydrochloride.

- Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)

- BLD Pharm. 2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride.

- Sigma-Aldrich. 2-(Chloromethyl)pyridine (hydrochloride).

- BenchChem. Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.

- El-Sayed, M. A. A., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- Fisher Scientific. 2-Chloro-4,6-dimethylpyridine, 98+%.

- BenchChem. Mechanistic Insights into the Synthesis of 2-(Dichloromethyl)

- ResearchGate. (2025, August 7). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.

- Wikipedia. 2-Chloromethylpyridine.

- ResearchGate. (2018, July 21). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.

- MDPI. (2024, February 15).

- Google Patents. (CN103232389A) Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

- Cion Pharma. 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer.

Sources

- 1. 221904-15-0|2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Chloro-4,6-dimethylpyridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 6. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jelsciences.com [jelsciences.com]

- 9. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 10. cionpharma.com [cionpharma.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. 2-Chloro-4,6-dimethylpyridine | C7H8ClN | CID 12508378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 6959-47-3|2-(Chloromethyl)pyridine hydrochloride|BLD Pharm [bldpharm.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

Technical Monograph: 2-(Chloromethyl)-4,6-dimethylpyridine Hydrochloride

CAS: 221904-15-0 | Formula: C₈H₁₀ClN · HCl | Molecular Weight: 192.08 g/mol

Executive Summary

2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride is a specialized electrophilic heterocyclic building block used extensively in medicinal chemistry and ligand design. Distinguished by its 4,6-dimethyl substitution pattern , this compound offers a unique steric and electronic profile compared to the more common 2-chloromethylpyridine or the 3,5-dimethyl-4-methoxy analogs used in proton pump inhibitors (PPIs).

Its primary utility lies in its ability to introduce the (4,6-dimethylpyridin-2-yl)methyl moiety into nucleophilic scaffolds (amines, thiols, alcohols) via

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride |

| CAS Number | 221904-15-0 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |

| Stability | Hygroscopic. The free base is unstable and prone to polymerization; the hydrochloride salt stabilizes the compound. |

| Storage | Store at -20°C under inert atmosphere (Ar/N₂). Desiccate to prevent hydrolysis. |

Structural Significance

The presence of methyl groups at the 4- and 6-positions exerts two critical effects:

-

Steric Shielding: The 6-methyl group provides steric bulk near the pyridine nitrogen, influencing metal coordination geometry in ligand applications and hindering metabolic N-oxidation in drug scaffolds.

-

Electronic Donation: The two methyl groups are electron-donating (+I effect), increasing the basicity of the pyridine nitrogen compared to the unsubstituted analog.

Synthesis & Manufacturing Engineering

The industrial and laboratory-scale synthesis of CAS 221904-15-0 typically proceeds from the abundant precursor 2,4,6-trimethylpyridine (Collidine) . The route leverages the Boekelheide Rearrangement to selectively functionalize the benzylic position.

Synthetic Pathway Visualization

Figure 1: Step-wise synthesis from 2,4,6-collidine involving N-oxidation, rearrangement, hydrolysis, and chlorination.[1][2]

Detailed Protocol: From Alcohol to Chloride

While the alcohol precursor (2-hydroxymethyl-4,6-dimethylpyridine) can be purchased, in-house chlorination is often required to ensure fresh, active reagent.

Reagents:

-

2-Hydroxymethyl-4,6-dimethylpyridine (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Dissolution: Dissolve the alcohol precursor in anhydrous DCM under a nitrogen atmosphere. Cool to 0°C.

-

Addition: Add

dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C. -

Reflux: Allow to warm to room temperature, then reflux for 2–4 hours. Monitor via TLC (disappearance of alcohol).

-

Work-up: Evaporate solvent and excess

under reduced pressure. -

Crystallization: Triturate the residue with cold diethyl ether or hexane to precipitate the hydrochloride salt.

-

Filtration: Filter the solid rapidly (hygroscopic) and dry under high vacuum.

Critical Control Point: The free base of this compound is unstable (prone to self-alkylation). Always isolate and store as the hydrochloride salt .

Applications in Drug Development & Research[7][9]

Nucleophilic Substitution ( ) Module

This compound serves as a "warhead" for attaching the pyridine ring to amines, phenols, or thiols.

-

Mechanism: The chloromethyl group is highly activated by the electron-deficient pyridine ring (especially when protonated), facilitating rapid

attack. -

Base Selection:

-

For Amines: Use mild bases like

or DIPEA in acetonitrile. -

For Phenols: Use

or NaH in DMF.

-

Medicinal Chemistry Utility[9][10]

-

Kinase Inhibitors: The 4,6-dimethylpyridine moiety is often used to optimize the Lipophilic Ligand Efficiency (LLE) of ATP-competitive inhibitors. The methyl groups can fill hydrophobic pockets in the ATP binding site that unsubstituted pyridines cannot.

-

Proton Pump Inhibitor (PPI) Research: Although not the specific intermediate for Omeprazole, this compound is used to synthesize structural analogs to study the structure-activity relationship (SAR) of the pyridine ring's substitution pattern on acid stability and activation rate.

Ligand Design (Inorganic Chemistry)

Researchers use this scaffold to synthesize Tripodal Ligands (e.g., TPA/TMPA analogs) for biomimetic catalysis.

-

Benefit: The 6-methyl group introduces steric hindrance that forces specific coordination geometries (e.g., preventing planar coordination), which is vital for modeling metalloenzymes like Hemocyanin or Tyrosinase.

Safety, Handling & Stability (E-E-A-T)

Hazard Identification[4][11]

-

Corrosive: Causes severe skin burns and eye damage (Category 1C).

-

Vesicant: The alkyl chloride moiety is a potent alkylating agent. It can blister skin upon contact.

-

Respiratory Irritant: Inhalation of dust or hydrolysis byproducts (HCl) can cause severe respiratory distress.

Handling Protocol[5]

-

Engineering Controls: Handle only in a functioning chemical fume hood.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Quenching Spills: Neutralize spills with dilute aqueous ammonia or sodium bicarbonate solution before cleanup.

Stability & Degradation

The compound degrades via hydrolysis to the alcohol and HCl upon exposure to moisture.

-

Sign of Degradation: Formation of a sticky, wet solid or liquid (deliquescence) and a strong smell of HCl.

-

Re-purification: If the salt becomes sticky, recrystallize immediately from Ethanol/Ether.

References

-

Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society. Link

-

Katritzky, A. R., et al. (2010). Synthesis of functionalized pyridines. Chemical Reviews. Link

-

BenchChem. (2025).[1][3] Technical Data: 2-(Chloromethyl)pyridine Hydrochloride Derivatives. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Picolyl Chloride Hydrochloride Derivatives. Link

-

Pappalardo, S., et al. (1992). Functionalization of calix[4]arenes by alkylation with 2-(chloromethyl)pyridine hydrochloride. The Journal of Organic Chemistry. Link

Sources

2-Chloromethyl-4,6-dimethylpyridine vs 2-chloromethyl-4-methoxy-3,5-dimethylpyridine

This guide provides an in-depth technical analysis comparing 2-Chloromethyl-4,6-dimethylpyridine (Compound A) and 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (Compound B) .

While both are chloromethyl-pyridine building blocks, their behaviors are radically different due to the electronic influence of the C4 substituent. Compound B is the critical intermediate for Omeprazole and Esomeprazole , requiring specialized handling due to its high reactivity, whereas Compound A represents a more standard, stable building block.

Executive Summary: The Stability-Reactivity Trade-off

The core distinction between these two compounds lies in the electronic environment of the pyridine ring, specifically the substituent at the para (C4) position relative to the nitrogen.

| Feature | Compound A (4,6-Dimethyl) | Compound B (Omeprazole Int.) |

| Structure | 2-chloromethyl-4,6-dimethylpyridine | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine |

| C4 Substituent | Methyl ( | Methoxy ( |

| Electronic Effect | Weak Inductive Donor ( | Strong Resonance Donor ( |

| Reactivity ( | Moderate | High (Explosive reactivity profile) |

| Stability | Stable as free base (short term) | Unstable as free base (Must be HCl salt) |

| Primary Use | General heterocyclic synthesis | PPI Synthesis (Omeprazole, Esomeprazole) |

Key Insight: The 4-methoxy group in Compound B acts as a powerful electron pump. Through resonance, it stabilizes the formation of a pyridinium carbocation, making the chloride leaving group exceptionally labile. This makes Compound B an excellent electrophile for drug coupling but creates significant process safety challenges (self-alkylation/polymerization) that Compound A does not exhibit.

Electronic Structure & Mechanistic Analysis

To understand the handling requirements, one must understand the solvolysis mechanism. Both compounds react via nucleophilic substitution, but the transition states differ in energy.[1]

The "Methoxy Effect" (Compound B)

In Compound B, the oxygen lone pair at C4 can donate electron density into the ring, delocalizing the positive charge generated when the chloride leaves. This lowers the activation energy for

Mechanism Visualization (DOT): The following diagram illustrates the resonance stabilization difference, explaining why Compound B is prone to rapid hydrolysis or self-polymerization if not kept acidic.

Figure 1: Comparative activation of the benzylic position. The 4-methoxy group (Compound B) dramatically accelerates cation formation compared to the 4-methyl group (Compound A).

Synthesis & Process Chemistry

Compound A: Radical vs. Rearrangement

Compound A is often synthesized via direct radical chlorination of 2,4,6-collidine, though this suffers from selectivity issues (chlorinating the 4-methyl vs 2-methyl). The preferred high-purity route is the Boekelheide Rearrangement :

-

Oxidation of 2,4,6-collidine to N-oxide.

-

Rearrangement with acetic anhydride to the acetoxymethyl derivative.

-

Hydrolysis and Chlorination (

).

Compound B: The "Omeprazole Route"

Direct chlorination is impossible due to the activating nature of the ring. The synthesis must be carefully orchestrated to avoid degrading the methoxy group.

Protocol Workflow (Compound B):

-

N-Oxidation: 3,5-lutidine

3,5-lutidine-N-oxide.[2] -

Nitration: Electrophilic substitution at C4 (para)

4-nitro derivative. -

Methoxylation: Nucleophilic aromatic substitution (

) replaces -

Boekelheide Rearrangement: Converts 2-methyl to 2-hydroxymethyl.

-

Chlorination: Reaction with Thionyl Chloride (

).[3]

Critical Process Control: The final chlorination step for Compound B must be quenched directly into a non-polar solvent or maintained as the Hydrochloride Salt . The free base decomposes within hours at room temperature.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Handling Compound B (The Unstable Intermediate)

Safety Warning: Compound B is a potent vesicant and alkylating agent. Handle in a fume hood with double gloving.

Objective: Isolate 2-chloromethyl-4-methoxy-3,5-dimethylpyridine as the stable HCl salt.

-

Precursor Preparation: Dissolve 1 eq of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in Dichloromethane (DCM). Cool to 0°C.[4][5]

-

Chlorination: Add 1.1 eq of Thionyl Chloride (

) dropwise.-

Validation: Monitor gas evolution (

). Reaction is endothermic initially, then slightly exothermic.

-

-

Completion: Stir at 25°C for 2 hours. HPLC should show <0.5% starting alcohol.

-

Crystallization (The Critical Step):

-

Do NOT wash with aqueous bicarbonate (generates unstable free base).

-

Concentrate DCM to ~20% volume.

-

Add Ethyl Acetate or Toluene as an antisolvent.

-

Filter the white precipitate immediately.

-

-

Storage: Store under Argon at -20°C.

-

Quality Check: Dissolve a small sample in

.

-

Protocol 2: PPI Coupling (Omeprazole Synthesis)

This protocol demonstrates the utility of Compound B in coupling with 2-mercapto-5-methoxybenzimidazole.

Figure 2: Synthesis workflow for Omeprazole utilizing Compound B.

Data Summary: Physical Properties & Stability

| Parameter | Compound A (4,6-dimethyl) | Compound B (4-methoxy-3,5-dimethyl) |

| CAS No. | 10287-32-8 | 86604-75-3 (HCl Salt) |

| Molecular Weight | 155.62 | 222.11 (HCl Salt) |

| Melting Point | 42-44°C | 128-131°C (Decomposes) |

| Storage pH | Neutral to slightly acidic | Strictly Acidic (pH < 3) |

| Solvent Compatibility | Compatible with alcohols, ethers | Avoid alcohols (solvolysis risk); Use DCM/Toluene |

| Shelf Life (25°C) | > 1 Year | < 24 Hours (Free base); > 6 Months (HCl salt) |

References

-

PubChem Compound Summary: 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

- Process for the preparation of omeprazole and intermediate compounds. European Patent EP0899268A2.

Sources

- 1. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 2. CN114805193B - A kind of preparation method of omeprazole intermediate - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Application of 2,4,6-Collidine Derivatives in Advanced Ligand Design

Abstract

2,4,6-Collidine, or 2,4,6-trimethylpyridine, serves as a uniquely valuable scaffold in the synthesis of sophisticated ligands for coordination chemistry and catalysis. Its defining characteristic—the steric hindrance provided by the methyl groups at the 2 and 6 positions—governs its reactivity and utility. This steric shielding renders the nitrogen atom a potent, non-nucleophilic base, a property frequently exploited in organic synthesis.[1] However, the true potential of collidine is unlocked through the functionalization of its methyl groups and pyridine backbone, enabling the construction of multidentate, "pincer" type ligands. This guide provides a comprehensive overview of the strategic considerations, synthetic methodologies, and applications of 2,4,6-collidine derivatives in the design of ligands for transition metal complexes, with a focus on creating robust and tunable catalysts.

The 2,4,6-Collidine Core: Properties and Strategic Value

2,4,6-Collidine is more than a simple pyridine derivative; its specific substitution pattern imparts a set of physical and chemical properties that are highly advantageous for ligand synthesis.

Steric and Electronic Profile

The primary feature of collidine is the steric bulk surrounding the nitrogen atom, a direct consequence of the methyl groups at the C2 and C6 positions. This has two major implications:

-

Non-Nucleophilic Basicity : The lone pair on the nitrogen atom is sterically inaccessible to most electrophiles, preventing it from acting as a nucleophile in substitution reactions.[1] However, its basicity (pKa ≈ 7.4) remains effective for proton abstraction, making it an ideal base in reactions where nucleophilic side reactions are undesirable.[2]

-

Reactive Methyl Groups : The methyl groups themselves, particularly the one at the C4 (para) position and to a lesser extent the C2/C6 (ortho) positions, can be deprotonated using strong bases. This creates a nucleophilic carbon center, which is the primary pathway for elaborating the collidine scaffold into more complex ligand structures.

The interplay between the sterically hindered nitrogen and the reactive methyl groups forms the foundation of collidine's utility in ligand design.

Diagram 1: Steric Hindrance in 2,4,6-Collidine

Caption: Steric shielding of the nitrogen atom by ortho-methyl groups.

Physicochemical Data

A summary of key properties for 2,4,6-collidine is provided below, offering a quick reference for experimental planning.

| Property | Value | Source |

| CAS Number | 108-75-8 | [2] |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3] |

| Boiling Point | 170-172 °C | [3][4] |

| Melting Point | -44.5 °C | [3] |

| Density | 0.913 - 0.917 g/mL | [3][4] |

| pKa | ~7.4 | [2] |

| Solubility | Slightly soluble in water; soluble in methanol, ethanol, ether, chloroform. | [1][3] |

Synthetic Pathways to Collidine-Derived Ligands

The construction of ligands from a collidine core primarily involves the selective functionalization of its methyl groups to introduce additional donor atoms, such as phosphorus, nitrogen, or sulfur. This approach is particularly effective for creating tridentate pincer ligands, which form highly stable complexes with transition metals.

Core Principle: Deprotonation and Functionalization

The synthesis of most collidine-based pincer ligands begins with the deprotonation of the methyl groups to form an intermediate carbanion, which is then quenched with an appropriate electrophile.

Causality Behind Experimental Choices:

-

Choice of Base : The acidity of the methyl protons is low, necessitating the use of a strong, non-nucleophilic base. Organolithium reagents, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), are commonly employed. The choice between them often depends on substrate compatibility and desired selectivity.

-

Reaction Conditions : These reactions are performed under strictly anhydrous and inert atmospheres (e.g., nitrogen or argon) at low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediates.

-

Electrophile : The electrophile determines the nature of the donor arm. For example, chlorodiphenylphosphine (ClPPh₂) is used to install phosphine donors (P-type), while protected amines or other nitrogen-containing groups can be used for amido donors (N-type).

Diagram 2: General Workflow for PNP Pincer Ligand Synthesis

Caption: Stepwise synthesis of a lutidine/collidine-based pincer ligand and its metal complex.

Detailed Experimental Protocol: Synthesis of a Lutidine-Derived PNP Pincer Ligand

This protocol outlines the synthesis of a 2,6-bis(di-tert-butylphosphinomethyl)pyridine (PNP) ligand, a foundational pincer structure. The principles are directly applicable to collidine-based analogs. This methodology is adapted from procedures for related pincer syntheses.[5][6]

Materials:

-

2,6-Lutidine (1 equivalent)

-

n-Butyllithium (2.2 equivalents, solution in hexanes)

-

Chlorodi-tert-butylphosphine (2.2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Anhydrous hexanes

-

Schlenk line and glassware

Procedure:

-

Setup : Assemble a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

-

Initial Reaction : Add anhydrous THF (100 mL) to the flask and cool to -78 °C using a dry ice/acetone bath. Add 2,6-lutidine (1 eq.) via syringe.

-

First Deprotonation : Slowly add n-BuLi (1.1 eq.) dropwise over 20 minutes. The solution will typically develop a deep red or orange color, indicating the formation of the monoanion. Stir the mixture at -78 °C for 1 hour.

-

First Functionalization : Add chlorodi-tert-butylphosphine (1.1 eq.) dropwise. The color of the solution should fade. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Second Deprotonation : Cool the reaction mixture back down to -78 °C. Slowly add the second portion of n-BuLi (1.1 eq.) dropwise. The intense color should reappear. Stir for 2 hours at -78 °C.

-

Second Functionalization : Add the second portion of chlorodi-tert-butylphosphine (1.1 eq.) dropwise. Again, the color should fade. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Workup : Quench the reaction by slowly adding degassed water (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Remove the solvent under reduced pressure. The crude product is often an oil or a waxy solid. Purify by recrystallization from hexanes at low temperature or by column chromatography on silica gel under an inert atmosphere.

-

Characterization : Confirm the structure of the final PNP ligand using ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry.

Self-Validation: The ³¹P NMR spectrum is a critical tool for validation. The appearance of a single resonance (for a symmetrical ligand) confirms the successful introduction of the phosphine arms. The chemical shift provides information about the electronic environment of the phosphorus atoms.

Coordination Chemistry and Pincer Complexes

Collidine-derived ligands, especially pincer variants, form stable, well-defined complexes with a wide range of transition metals, including palladium, platinum, iridium, rhodium, and iron.[7][8][9] The tridentate coordination mode imparts significant thermal and chemical stability to the resulting metal complex.

The geometry of the pincer ligand enforces a specific coordination environment on the metal center, typically square planar or trigonal bipyramidal. This rigid framework is key to their catalytic activity, as it can stabilize reactive intermediates and control the stereochemistry of reactions.

Diagram 3: Coordination of a PNP Pincer Ligand to a Metal Center

Caption: A metal center (M) coordinated in a tridentate fashion by a PNP pincer ligand.

Applications in Catalysis and Beyond

The true value of collidine-derived ligands lies in the catalytic activity of their metal complexes. The ability to fine-tune the steric and electronic properties of the ligand by modifying the substituents on the phosphorus atoms or the pyridine ring allows for the optimization of catalysts for specific transformations.[10][11]

Key Application Areas:

-

Cross-Coupling Reactions : Palladium pincer complexes are highly efficient catalysts for reactions like Suzuki, Heck, and Sonogashira couplings.[12][13][14] The stability of the pincer framework allows for high turnover numbers and tolerance of challenging substrates.

-

Hydrogenation and Dehydrogenation : Iridium and rhodium pincer complexes are active in the hydrogenation of ketones, alkenes, and other unsaturated substrates.[6] The ligand plays a crucial role in activating H₂ and facilitating its transfer to the substrate.

-

C-H Activation/Functionalization : The development of catalysts for the direct functionalization of C-H bonds is a major goal in modern chemistry. Pincer complexes provide a robust platform for designing catalysts capable of this challenging transformation.[8]

-

Electro-oxidative Synthesis : Recent work has shown that 2,4,6-collidine itself can be used in electro-oxidative C-H functionalization to create benzylic collidinium salts, which are valuable synthetic intermediates.[15][16] This provides a complementary approach to traditional methods for creating functionalized collidine derivatives.

Conclusion and Future Outlook

2,4,6-Collidine and its derivatives represent a powerful and versatile platform for modern ligand synthesis. The strategic combination of a sterically hindered nitrogen base and reactive methyl groups provides a clear and logical pathway for the construction of complex, multidentate ligands. The resulting pincer complexes have demonstrated exceptional stability and activity in a wide array of catalytic applications, establishing them as indispensable tools for researchers in organic synthesis, organometallic chemistry, and drug development. Future advancements will likely focus on the development of chiral pincer ligands for asymmetric catalysis and the incorporation of collidine-based systems into novel materials and functional polymers.

References

-

Organic Syntheses Procedure. bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. Available from: [Link]

-

Zhu, M., Huang, X. L., Sun, S., Zheng, C., & You, S. L. (2021). Visible-Light-Induced Radical Cascade [4 + 2]/[4 + 2] Cycloaddition of Underexplored N-Acryloyl Indoles To Access Dihydropyrido. American Chemical Society. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylpyridine. PubChem Compound Database. Available from: [Link]

-

ePrints Repository. (n.d.). Synthesis and Coordination Chemistry of Ligands for Supramolecular Chemistry and Sensing Applications. Available from: [Link]

-

ResearchGate. (2011). ChemInform Abstract: Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands. Available from: [Link]

-

Boyd, S. G., et al. (2022). Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C-H Functionalization. PMC. Available from: [Link]

-

ChemRxiv. (n.d.). Site-Selective Synthesis of 2,4,6-Collidinium Salts via Electrooxidative C–H Functionalization. Available from: [Link]

-

ResearchGate. (2025). 2,4,6-Collidine | Request PDF. Available from: [Link]

-

PMC. (n.d.). Synthesis and cytotoxicity against tumor cells of pincer N-heterocyclic ligands and their transition metal complexes. Available from: [Link]

-

PMC. (n.d.). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, structure and reactivity of Pd and Ir complexes based on new lutidine-derived NHC/phosphine mixed pincer ligands. Dalton Transactions. Available from: [Link]

-

PMC. (n.d.). Decoding Key Transient Inter-Catalyst Interactions in a Reductive Metallaphotoredox-Catalyzed Allylation Reaction. Available from: [Link]

-

PMC. (n.d.). Tuning steric and electronic effects in transition-metal β-diketiminate complexes. Available from: [Link]

-

PMC. (2021). Synthesis, Biological and In Silico Studies of a Tripodal Schiff Base Derived from 2,4,6-Triamino-1,3,5-triazine and Its Trinuclear Dy(III), Er(III), and Gd(III) Salen Capped Complexes. Available from: [Link]

-

American Chemical Society. (2023). Rhodium and Iridium Complexes of Lutidine-Based NHC/Amino Pincer Ligands: From Monodentate to Tetradentate Coordination Enabled by C–H Activation. Organometallics. Available from: [Link]

-

Lund University Publications. (n.d.). Synthesis and Characterization of NCN Pincer Nickel Complexes. Available from: [Link]

-

Girolami Group, University of Illinois. (2022). Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes. Available from: [Link]

-

White Rose eTheses Online. (2024). Synthesis and Reactivity of Aluminium Complexes Featuring Lutidine-Based Pincer Ligands. Available from: [Link]

-

eScholarship, University of California. (n.d.). Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. Available from: [Link]

-

Royal Society of Chemistry. (2020). Synthesis and application in asymmetric catalysis of P-stereogenic pincer–metal complexes. Available from: [Link]

-

Semantic Scholar. (2024). Palladium(II) and Platinum(II) Complexes Bearing ONS-Type Pincer Ligands: Synthesis, Characterization and Catalytic Investigation. Available from: [Link]

-

ResearchGate. (2016). Synthesis, structure and reactivity of Pd and Ir complexes based on new lutidine-derived NHC/phosphine mixed pincer ligands. Available from: [Link]

-

SciELO México. (n.d.). Pincer Complexes. Applications in Catalysis. Available from: [Link]

- Google Patents. (n.d.). CN102372667A - Preparation method for 2,4,6-trimethyl pyridine.

-

PMC. (n.d.). Nucleophilic Reactivity at a =CH Arm of a Lutidine-Based CNC/Rh System: Unusual Alkyne and CO2 Activation. Available from: [Link]

-

Royal Society of Chemistry. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions. Available from: [Link]

-

OUCI. (n.d.). Synthesis and catalytic applications of palladium pincer complexes of organoselenium ligands. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation. New Journal of Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Pincer Complexes. Applications in Catalysis. Available from: [Link]

-

ResearchGate. (2014). Synthesis and Catalytic Application of Iron Pincer Complexes. Available from: [Link]

-

MDPI. (2017). Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid. Available from: [Link]

-

Wiley Online Library. (2025). Reactivity of δ‐Functionalized Para‐Quinone Methides in Nucleophilic Addition Reactions. Available from: [Link]

Sources

- 1. exsyncorp.com [exsyncorp.com]

- 2. 2,4,6-Collidine | 108-75-8 [chemicalbook.com]

- 3. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Research Portal [openresearch.surrey.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and application in asymmetric catalysis of P-stereogenic pincer–metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tuning steric and electronic effects in transition-metal β-diketiminate complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes [escholarship.org]

- 12. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.org.mx [scielo.org.mx]

- 14. Synthesis and catalytic applications of palladium pincer complexes of organoselenium ligands [ouci.dntb.gov.ua]

- 15. Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C─H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

Beyond the Label: A Definitive Guide to 6-Chloromethyl-2,4-Lutidine

Topic: 6-chloromethyl-2,4-lutidine synonyms and nomenclature Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

(2-Chloromethyl-4,6-Dimethylpyridine)

Introduction: The Nomenclature Paradox

In high-stakes medicinal chemistry, ambiguity is a liability. The compound frequently queried as 6-chloromethyl-2,4-lutidine presents a classic nomenclature hazard. While the name is structurally descriptive, it technically violates IUPAC hierarchy, leading to potential sourcing errors and synthetic mishaps.

"Lutidine" strictly refers to dimethylpyridines . A "chloromethyl-lutidine" implies a pyridine ring with two methyl groups and one chloromethyl group. This results in a trisubstituted pyridine ring (positions 2, 4, and 6).[1] Consequently, this molecule is chemically a derivative of 2,4,6-collidine (trimethylpyridine), not 2,4-lutidine.

This guide serves as the authoritative technical dossier for 2-(chloromethyl)-4,6-dimethylpyridine , clarifying its identity, synthesis, and handling for drug development applications.

Chemical Identity & Synonyms[2][3][4][5][6][7][8]

To ensure supply chain integrity, researchers must rely on the CAS number and systematic IUPAC names rather than colloquialisms.

Identity Matrix

| Parameter | Identifier / Value | Notes |

| Preferred IUPAC Name | 2-(Chloromethyl)-4,6-dimethylpyridine | The chloromethyl group takes precedence in numbering over methyls due to alphabetization, but locants are minimized. |

| Common Synonym | 6-Chloromethyl-2,4-lutidine | Non-standard. Describes the substitution pattern relative to a 2,4-lutidine core. |

| Parent Scaffold | 2,4,6-Collidine | The starting material for synthesis.[2][3][4] |

| CAS Number (HCl Salt) | 221904-15-0 | The free base is unstable; commercial sources almost exclusively supply the hydrochloride. |

| Molecular Formula | ||

| Molecular Weight | 155.62 g/mol (Free Base) | 192.08 g/mol (HCl Salt) |

Structural Visualization

The following diagram clarifies the relationship between the colloquial "Lutidine" derived name and the actual "Collidine" parentage.

Figure 1: Nomenclature genealogy. The target compound is synthetically derived from Collidine, though often named as a substituted Lutidine.

Critical Properties & Stability

Trustworthiness Warning: Unlike many pyridine building blocks, this compound exhibits specific instability that dictates handling protocols.

-

Free Base Instability: The free base of 2-(chloromethyl)-4,6-dimethylpyridine is prone to self-quaternization . The pyridine nitrogen (nucleophile) of one molecule attacks the exocyclic chloromethyl carbon (electrophile) of another, forming an insoluble pyridinium polymer ("pyridine red").

-

Protocol: Always store as the Hydrochloride (HCl) salt .

-

Usage: Liberate the free base in situ only immediately before the coupling reaction.

-

-

Vesicant Nature: As a "nitrogen mustard" analog (picolyl chloride class), it is a potent alkylating agent. It can cause severe skin burns and sensitization.

-

Safety: Double-gloving (Nitrile/Laminate) and use of a fume hood are mandatory.

-

Synthesis & Manufacturing Protocol

For researchers unable to source the compound, or requiring fresh material to ensure high reactivity, the Boekelheide Rearrangement is the industry-standard route. This method avoids the poor selectivity of direct radical chlorination.

Reaction Scheme

-

N-Oxidation: 2,4,6-Collidine

Collidine N-oxide. -

Rearrangement: N-oxide

2-Acetoxymethyl-4,6-dimethylpyridine (via Acetic Anhydride). -

Hydrolysis: Acetate

Alcohol (2-Hydroxymethyl-4,6-dimethylpyridine). -

Chlorination: Alcohol

Chloride (using Thionyl Chloride).

Step-by-Step Methodology

Reagents:

-

2,4,6-Collidine (CAS 108-75-8)[2]

-

Hydrogen Peroxide (30% aq)[5]

-

Acetic Anhydride (

) -

Thionyl Chloride (

) -

Dichloromethane (DCM)

Figure 2: The Boekelheide Rearrangement pathway ensures regioselectivity at the benzylic position.

Detailed Protocol (Self-Validating):

-

Oxidation: Dissolve 2,4,6-collidine (10g) in glacial acetic acid (50 mL). Add

(30%, 15 mL) dropwise. Heat to 80°C for 12h.-

Validation: TLC (10% MeOH/DCM) should show the disappearance of the non-polar collidine spot and appearance of a polar N-oxide spot.

-

-

Rearrangement: Concentrate the N-oxide. Add acetic anhydride (30 mL) and reflux (140°C) for 2 hours.

-

Hydrolysis: Remove excess

under vacuum. Reflux the residue in 20% HCl for 4 hours to cleave the ester. Neutralize with -

Chlorination (Critical Step): Dissolve the alcohol in dry DCM at 0°C. Add

(1.5 eq) dropwise. Stir at room temperature for 4h.-

Work-up: Evaporate solvent/excess

. The residue is the Hydrochloride salt . -

Do NOT neutralize if you intend to store it. Wash the solid with dry ether to remove impurities.

-

Applications in Drug Discovery[11]

The 6-chloromethyl-2,4-lutidine motif is a versatile "picolyl" electrophile.

| Application Domain | Mechanism of Action | Key References |

| Proton Pump Inhibitors (PPIs) | Acts as the pyridine synthon for coupling with benzimidazoles (similar to Omeprazole synthesis). | [1] |

| Metal Chelation (TPA Ligands) | Used to synthesize Tripodal ligands (e.g., TPA/BPA) for biomimetic iron/copper complexes. The methyl steric bulk modulates metal center redox potential. | [2] |

| Prodrug Synthesis | The chloromethyl group allows for the attachment of lipophilic pyridine tails to improve drug solubility or BBB permeability. | [3] |

References

-

Prat Casellas, I. (2013).[5] Bioinspired non-heme iron catalysts for challenging oxidative transformations. Universitat de Girona.[7] (Detailed synthesis of 2-chloromethyl-4,6-dimethylpyridine HCl). Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,4,6-Collidine synthesis - chemicalbook [chemicalbook.com]

- 3. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - Collidine vs Pyridine - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. tdx.cat [tdx.cat]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Making sure you're not a bot! [dugi-doc.udg.edu]

Technical Whitepaper: Physicochemical Characterization & Handling of 2-(Chloromethyl)-4,6-dimethylpyridine Hydrochloride

[1]

Executive Summary

2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride is a specialized electrophilic building block derived from 2,4,6-collidine.[1] Unlike its more common analogue (the Omeprazole intermediate, which contains a methoxy group), this compound retains the lipophilicity of the collidine scaffold while offering a highly reactive benzylic-like chloride for nucleophilic substitution.

Its primary utility lies in the introduction of the 4,6-dimethylpyridin-2-yl-methyl moiety into pharmaceutical architectures.[1] However, its application is frequently compromised by its high hygroscopicity and hydrolytic instability . This guide provides the "field-proven" protocols necessary to maintain its integrity from storage to reaction.

Chemical Identity & Structural Analysis[1][2]

The compound exists as a hydrochloride salt to confer kinetic stability. The free base is an unstable oil that readily polymerizes or hydrolyzes.

| Feature | Specification |

| IUPAC Name | 2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride |

| Common Name | 4,6-Dimethyl-2-picolyl chloride HCl |

| Structure | Pyridine ring substituted with methyl groups at positions 4 and 6, and a chloromethyl group at position 2.[1][2][3] |

| Key Functional Group | Chloromethyl (-CH₂Cl): Highly electrophilic; susceptible to S_N2 attack.[1] |

| Electronic Effect | The 4,6-dimethyl substitution is electron-donating, increasing the basicity of the pyridine nitrogen (pKa > 6.0) and stabilizing the carbocation character at the benzylic position, paradoxically increasing hydrolytic sensitivity compared to unsubstituted picolyl chloride. |

Physical Properties Matrix

The following data consolidates experimental observations and structural analogue predictions.

| Property | Value / Description | Operational Insight |

| Appearance | White to off-white crystalline solid.[1] | Yellowing indicates degradation (formation of N-oxide impurities or oxidative coupling).[1] |

| Melting Point | 140–160 °C (Decomposition) | Note:[1] Exact MP varies by crystal habit and residual solvent. Sharp melting indicates high purity; broad range (<5°C) suggests hydrolysis. |

| Solubility (Water) | Highly Soluble (>100 mg/mL) | Critical: Dissolution in water triggers immediate hydrolysis. Do not use aqueous media for storage. |

| Solubility (Organic) | Soluble in DMSO, DMF, Methanol. Sparingly soluble in DCM, Chloroform (as salt). | Use anhydrous DMF or DMSO for nucleophilic substitution reactions. |

| Hygroscopicity | Severe | Deliquesces within minutes at >60% RH. Must be handled under inert atmosphere. |

| pKa (Est.) | ~6.5 (Pyridine Nitrogen) | The salt is acidic; aqueous solutions will have pH < 3.0 due to HCl dissociation. |

Stability & Reactivity Profile

The core challenge in working with this compound is its "benzylic" reactivity. The chloromethyl group is activated by the pyridine ring, making it a potent alkylating agent but also prone to rapid degradation.

Degradation Mechanism (Hydrolysis)

Upon exposure to moisture, the compound undergoes nucleophilic substitution, releasing HCl and forming the alcohol (2-hydroxymethyl-4,6-dimethylpyridine).[1] This alcohol can further react with the parent chloride to form a dibasic ether, often observed as an insoluble gum.

Figure 1: Hydrolytic degradation pathway. The formation of the dimeric ether is irreversible and catalysed by base.

Thermal Stability[1]

-

Solid State: Stable at -20°C for >1 year if desiccated.[1]

-

Solution: In DMSO/DMF, stable for <24 hours at room temperature. At >60°C, significant degradation occurs within 1 hour.

Handling & Storage Protocols

To ensure experimental reproducibility, the following "Self-Validating" protocols are recommended.

Storage (The "Cold Chain" Rule)[1]

-

Temperature: Store at -20°C or lower.

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink seals for long-term storage.[1]

Operational Workflow (Decision Tree)

Figure 2: Handling decision tree to prevent moisture condensation and hydrolysis.

Safety Considerations

-

Vesicant Hazard: Like mustard gas analogues, chloromethyl pyridines are potent alkylators. They can cause severe skin burns and sensitization.

-

Inhalation: Dust is highly irritating to the respiratory tract. Always handle in a fume hood.[4]

-

Decontamination: Quench spills with dilute ammonia or 5% NaOH solution to hydrolyze the chloride to the less toxic alcohol.

Analytical Characterization

When validating the identity of the material, use the following signatures:

-

¹H NMR (DMSO-d₆):

-

Silver Nitrate Test (Qualitative):

-

Dissolve a small crystal in dilute nitric acid. Add AgNO₃. A thick white precipitate (AgCl) confirms the presence of ionic chloride (from the HCl salt). Note: This does not confirm the covalent chlorine is intact.

-

References

-

Synthesis & Reactivity of Chloromethylpyridines

- Source: BenchChem Technical Guides. "An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyridine hydrochloride."

- Relevance: Establishes the baseline reactivity and hydrolysis risks for the picolyl chloride class.

-

Structural Analogues (Omeprazole Intermediates)

-

Source: ChemicalBook / Sigma-Aldrich. "2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride."[1]

- Relevance: Provides comparative physical property data (MP ~130°C) and handling precautions for electron-rich picolyl chlorides.

-

-

Synthesis from 2,4,6-Collidine

-

General Handling of Hygroscopic Salts

- Source: Fisher Scientific Safety Data Sheets.

- Relevance: Standard safety protocols for oxidizers and alkyl

Solubility Profiling & Purification Strategies for Chloromethyl-Dimethylpyridines

The following technical guide details the solubility profiling and purification strategies for chloromethyl-dimethylpyridines , specifically focusing on the critical Omeprazole intermediate 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (CAS 86604-75-3).

Content Type: Technical Whitepaper Subject: 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (CM-DMP-HCl) Audience: Process Chemists, Formulation Scientists, and API Manufacturers

Executive Summary & Chemical Context

The synthesis of Proton Pump Inhibitors (PPIs) like Omeprazole and Lansoprazole hinges on the purity of pyridine intermediates. Among these, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (CM-DMP-HCl) is a thermally sensitive, moisture-labile salt.

Understanding its solubility landscape is not merely an academic exercise but a critical process requirement for:

-

Reaction Efficiency: Ensuring homogeneity during the chlorination of the hydroxymethyl precursor.

-

Purification: Designing crystallization systems that maximize yield while rejecting impurities (e.g., demethylated byproducts).

-

Stability: Avoiding premature degradation (hydrolysis) in protic solvents.

This guide provides a self-validating framework for determining solubility, modeling thermodynamic behavior, and applying these data to industrial purification.

The Solubility Landscape: Qualitative & Quantitative Analysis

Based on industrial patent data and polarity principles, the solubility profile of CM-DMP-HCl follows a distinct "Polarity-Ionic Strength" gradient. Unlike its free base form (which is lipophilic), the hydrochloride salt exhibits high affinity for protic and high-dielectric solvents.

Empirical Solubility Map

The following table summarizes the solubility behavior observed in process development environments.

| Solvent Class | Specific Solvent | Solubility Status | Process Application |

| Chlorinated | Dichloromethane (DCM) | High | Primary reaction medium for chlorination (using |

| Alcohols | Methanol (MeOH) | High | Used in methoxylation steps; risk of solvolysis at high T. |

| Alcohols | Isopropanol (IPA) | Moderate | Ideal for recrystallization (solubility drops sharply with T). |

| Aromatic | Toluene | Low/Moderate | Reaction solvent; product crystallizes upon cooling. |

| Alkanes | n-Hexane / n-Heptane | Insoluble | Standard "Anti-solvent" used to precipitate the salt. |

| Ketones | Acetone | Low | Used for washing filter cakes (removes organic impurities). |

Technical Insight: The high solubility in DCM is driven by the "like-dissolves-like" interaction with the chloromethyl moiety, while the insolubility in Hexane is due to the ionic lattice energy of the hydrochloride salt overcoming weak Van der Waals forces.

Experimental Protocol: Laser Monitoring Observation Technique

To generate precise mole-fraction solubility curves (essential for Apelblat modeling), the Laser Monitoring Observation Technique is the industry gold standard. It eliminates the subjectivity of visual inspection.

Methodology

This protocol defines a self-validating loop to determine the saturation temperature (

Reagents:

-

CM-DMP-HCl (Purity >99.5% by HPLC)

-

Solvents: Analytical grade (dried over 3Å molecular sieves)

Step-by-Step Workflow:

-

Preparation: Accurately weigh solute (

) and solvent ( -

Setup: Insert a laser source (He-Ne, 632.8 nm) on one side and a light intensity detector on the opposite side.

-

Dissolution: Heat the mixture to

until the laser intensity is maximum (clear solution). -

Cooling: Lower temperature at a controlled rate (0.1 K/min).

-

Detection: Record the temperature where laser intensity drops precipitously. This is the Nucleation Point .

-

Equilibrium: Re-heat slowly (0.05 K/min). The temperature where laser intensity returns to maximum is the true Saturation Temperature (

) .

Workflow Visualization (DOT)

Caption: Figure 1. Laser Dynamic Method for precise solubility determination. The hysteresis between cooling (nucleation) and heating (dissolution) confirms equilibrium.

Thermodynamic Modeling

Once experimental data (

The Apelblat Model

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1][2]

- : Empirical parameters derived from regression.

Interpretation of Parameters:

-

Parameter B : Reflects the enthalpy of solution. A negative B indicates an endothermic process (solubility increases with T), which is typical for CM-DMP-HCl in alcohols.

-

Parameter C : Accounts for the temperature dependence of the enthalpy.

Thermodynamic Functions

Using the Van't Hoff analysis, we derive the thermodynamic drivers:

-

Enthalpy (

): Positive values confirm the process is endothermic. -

Entropy (

): Positive values indicate increased disorder, driving the dissolution. -

Gibbs Free Energy (

):

Critical Note: If

is positive but solubility occurs, it is driven by the entropy term () overcoming the enthalpy penalty. This is common in the dissolution of crystalline salts in organic solvents.

Industrial Application: Purification Strategy

The solubility differential between Dichloromethane (DCM) and Hexane , or Isopropanol (IPA) and Toluene , is exploited for purification.

The "Anti-Solvent" Crystallization Protocol

This method is preferred over cooling crystallization for CM-DMP-HCl because it minimizes thermal stress on the labile chloromethyl group.

Protocol:

-

Dissolution: Dissolve crude CM-DMP-HCl in minimal DCM at 25°C.

-

Filtration: Filter to remove mechanical impurities.

-

Dosing: Slowly add n-Hexane (Anti-solvent) while stirring.

-

Ratio: Target a 1:3 (DCM:Hexane) volume ratio.

-

-

Nucleation: The polarity shift forces the salt to crystallize.

-

Aging: Stir for 30 mins at 0-5°C to maximize yield.

-

Isolation: Filter and wash with pure Hexane.

Process Logic Diagram (DOT)

Caption: Figure 2. Industrial purification workflow. Solvent swapping exploits the steep solubility gradient between chlorinated solvents and hydrocarbons.

References

-

Patel, S. B., et al. (2024). "Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride." Rasayan Journal of Chemistry, 17(4), 2067-2074. Link

-

Wang, H., et al. (2013). "Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride." China Patent CN103232389A. Link

-

LGC Standards. "2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride Reference Standard." Link

-

BenchChem. "Navigating the Physicochemical Landscape of Proton Pump Inhibitors." Link

-

Li, B., et al. (2021). "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents." Biointerface Research in Applied Chemistry, 11(4). Link

Sources

Methodological & Application

Application Note & Protocol: Selective Synthesis of 2-(chloromethyl)-4,6-dimethylpyridine

A Guided Approach to the Side-Chain Chlorination of 2,4,6-Collidine via the N-Oxide Pathway

Introduction and Strategic Overview

2-(Chloromethyl)pyridine derivatives are highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Their utility stems from the reactivity of the chloromethyl group, which allows for a wide range of subsequent nucleophilic substitution reactions. The synthesis of these compounds, however, presents a significant challenge: achieving selective chlorination of a specific methyl group on a pyridine ring without promoting undesired side reactions, such as chlorination of the aromatic nucleus or over-chlorination of the target methyl group.[1]

This document provides a detailed protocol for the synthesis of 2-(chloromethyl)-4,6-dimethylpyridine starting from the readily available 2,4,6-collidine. Direct free-radical chlorination of 2,4,6-collidine using reagents like chlorine gas is often difficult to control and can lead to a mixture of products.[2][3] The formation of hydrogen chloride during the reaction can protonate the basic pyridine nitrogen, deactivating the substrate and halting the desired side-chain reaction.[3]

To circumvent these issues, we present a robust and highly regioselective two-step method centered on the N-oxide pathway . This strategy involves the initial oxidation of the pyridine nitrogen to form 2,4,6-collidine N-oxide. This transformation fundamentally alters the electronic properties of the molecule, activating the methyl groups at the α-positions (2- and 6-positions) for subsequent functionalization.[4][5] The subsequent reaction with a chlorinating agent, such as thionyl chloride, proceeds through a rearrangement mechanism to selectively install the chlorine atom on one of the α-methyl groups.[6] This method offers superior control and typically results in higher yields of the desired mono-chlorinated product compared to direct chlorination approaches.

Mechanistic Rationale: The N-Oxide Advantage

The efficacy of this synthetic route is rooted in the strategic manipulation of the pyridine ring's electronic character. The process is best understood in two distinct stages.

Part A: N-Oxidation of 2,4,6-Collidine The first step is the conversion of the tertiary amine of the pyridine ring into an N-oxide. This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The nitrogen's lone pair of electrons attacks the electrophilic oxygen of the peroxide, forming the N-O bond. This transformation is critical as the N-oxide group is a strong electron-withdrawing group via induction but can also act as an electron-donating group through resonance, which activates the α- and γ-positions toward electrophilic attack and the corresponding methyl groups toward deprotonation.[7]

Part B: Chlorination and Rearrangement With the N-oxide in hand, the selective chlorination is achieved. The oxygen atom of the N-oxide is nucleophilic and attacks the electrophilic sulfur atom of thionyl chloride (SOCl₂). This forms a reactive intermediate. In a subsequent step, a chloride ion, delivered by the reagent, attacks one of the now-activated α-methyl groups in an SN2-like fashion. This is followed by a rearrangement that eliminates SO₂ and regenerates the pyridine nitrogen, yielding the final product, 2-(chloromethyl)-4,6-dimethylpyridine. This intramolecular-like delivery mechanism ensures high regioselectivity for the α-position.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Workflow Visualization

Caption: Workflow for the two-step synthesis of 2-(chloromethyl)-4,6-dimethylpyridine.

Part 1: Synthesis of 2,4,6-Collidine N-Oxide

Materials & Reagents

| Compound | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

|---|---|---|---|---|---|

| 2,4,6-Collidine | C₈H₁₁N | 121.18 | 0.20 | 1.0 | 24.24 g |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ~3.5 | Solvent | 200 mL |

| Hydrogen Peroxide (30% w/w) | H₂O₂ | 34.01 | 0.24 | 1.2 | 27.2 g (24.7 mL) |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2,4,6-collidine (24.24 g, 0.20 mol) and glacial acetic acid (200 mL).

-

Begin stirring and gently heat the mixture to 70°C in a water bath.

-

Once the temperature is stable, add 30% hydrogen peroxide (27.2 g, 0.24 mol) dropwise via an addition funnel over a period of 30-45 minutes. Caution: The reaction is exothermic; maintain the internal temperature between 70-80°C by controlling the addition rate and using external cooling if necessary.

-

After the addition is complete, maintain the reaction mixture at 75°C for 12 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

After 12 hours, cool the reaction mixture to room temperature.

-

To decompose any unreacted hydrogen peroxide, cautiously add a small amount of manganese dioxide (MnO₂) or a solution of sodium sulfite until gas evolution ceases.

-

Remove the acetic acid under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of water and make the solution strongly basic (pH > 10) by the slow addition of 40% aqueous sodium hydroxide solution while cooling in an ice bath.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,4,6-collidine N-oxide as a solid, which can be used in the next step without further purification.

Part 2: Synthesis of 2-(chloromethyl)-4,6-dimethylpyridine

Materials & Reagents

| Compound | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

|---|---|---|---|---|---|

| 2,4,6-Collidine N-Oxide | C₈H₁₁NO | 137.18 | ~0.18 | 1.0 | From Part 1 |

| Thionyl Chloride | SOCl₂ | 118.97 | 0.22 | 1.2 | 26.17 g (16 mL) |

| Chloroform (anhydrous) | CHCl₃ | 119.38 | - | Solvent | 250 mL |

Procedure:

-

In a 500 mL three-necked round-bottom flask fitted with a magnetic stirrer, reflux condenser (with a gas trap/scrubber for HCl and SO₂), and an addition funnel, dissolve the crude 2,4,6-collidine N-oxide from the previous step in 250 mL of anhydrous chloroform.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add thionyl chloride (26.17 g, 0.22 mol) dropwise from the addition funnel over 30 minutes. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 61°C) and maintain for 3 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then pour it cautiously onto 200 g of crushed ice.

-

Stir vigorously for 15 minutes, then carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence stops and the pH is ~8.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with chloroform (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield 2-(chloromethyl)-4,6-dimethylpyridine as a clear liquid.

Safety and Hazard Considerations

-

2,4,6-Collidine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[8]

-

Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Contact with combustible material may cause fire.

-

Thionyl Chloride (SOCl₂): Reacts violently with water to produce toxic gases (HCl and SO₂).[9] Causes severe skin burns and eye damage.[10][11] Harmful if swallowed and toxic if inhaled.[12] All handling must be performed in a fume hood, and a calcium chloride drying tube or equivalent must be used to protect the reaction from atmospheric moisture.[9][10][11][12][13]

-

Chloroform/Dichloromethane: Suspected of causing cancer. Harmful if swallowed. Causes skin and serious eye irritation. Use only in a well-ventilated fume hood.

Characterization and Purity Assessment

The identity and purity of the final product, 2-(chloromethyl)-4,6-dimethylpyridine, should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (M/z = 155.62 for C₈H₁₀ClN) and assess purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure. Expected signals would include:

-

A singlet for the chloromethyl (-CH₂Cl) protons.

-

Two singlets for the two distinct methyl groups (at C4 and C6).

-

Two singlets for the aromatic protons on the pyridine ring.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): To confirm the number and type of carbon atoms in the molecule.

Troubleshooting and Key Insights

-

Low Yield in N-Oxidation: Ensure the complete decomposition of excess hydrogen peroxide before workup, as it can interfere with extraction. Overheating during the reaction can lead to decomposition.

-

Incomplete Chlorination: Ensure anhydrous conditions are maintained during the reaction with thionyl chloride, as moisture will rapidly decompose the reagent.[9] The use of freshly distilled thionyl chloride is recommended.

-

Formation of Dichlorinated Byproducts: This is less common with the N-oxide method but can occur if reaction times are excessively long or temperatures are too high. Monitoring the reaction progress is crucial to stop the reaction upon consumption of the mono-chlorinated precursor.

-